Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate
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Overview
Description
Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 6-bromobenzofuran-3(2H)-one with methyl acetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s structural features make it a candidate for studying biological activities such as enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby affecting conduction velocity and reducing sinus node autonomy . The exact pathways and molecular targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate can be compared with other benzofuran derivatives such as:
Psoralen: Known for its use in treating skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy.
Angelicin: Another benzofuran derivative with therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
Molecular Formula |
C11H9BrO3 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 2-(6-bromo-1-benzofuran-3-ylidene)acetate |
InChI |
InChI=1S/C11H9BrO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-5H,6H2,1H3 |
InChI Key |
DEQUZGMJZMPDRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C1COC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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